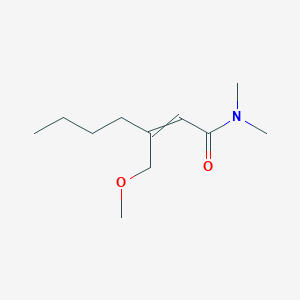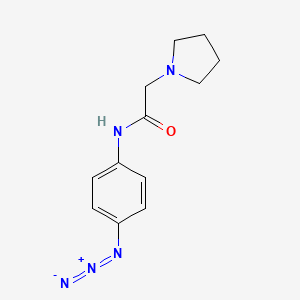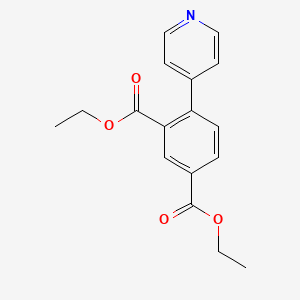
2-Furanpropanamide, 4-butyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanpropanamide, 4-butyl-5-phenyl- is an organic compound that belongs to the class of amides It features a furan ring, a butyl chain, and a phenyl group, making it a compound of interest in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanamide, 4-butyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-5-phenylfuran-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.
Industrial Production Methods: In an industrial setting, the production of 2-Furanpropanamide, 4-butyl-5-phenyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The furan ring in 2-Furanpropanamide, 4-butyl-5-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed:
- Oxidized derivatives of the furan ring
- Reduced amide derivatives
- Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-Furanpropanamide, 4-butyl-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between amides and biological molecules.
Medicine: Research into potential pharmaceutical applications of 2-Furanpropanamide, 4-butyl-5-phenyl- is ongoing, with studies focusing on its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Furanpropanamide, 4-butyl-5-phenyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. The furan ring and phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 2-Furanpropanamide, 4-methyl-5-phenyl-
- 2-Furanpropanamide, 4-butyl-5-methyl-
- 2-Furanpropanamide, 4-butyl-5-ethyl-
Comparison: Compared to its similar compounds, 2-Furanpropanamide, 4-butyl-5-phenyl- stands out due to the presence of the butyl chain and phenyl group, which confer unique chemical properties The butyl chain increases the compound’s hydrophobicity, while the phenyl group enhances its ability to participate in aromatic interactions
Propiedades
Número CAS |
878559-32-1 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
3-(4-butyl-5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C17H21NO2/c1-2-3-7-14-12-15(10-11-16(18)19)20-17(14)13-8-5-4-6-9-13/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H2,18,19) |
Clave InChI |
XARVRHLSRGPQFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(OC(=C1)CCC(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
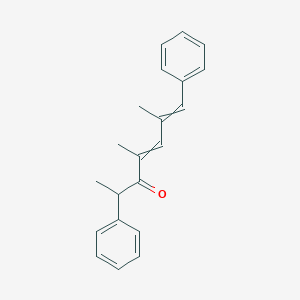
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
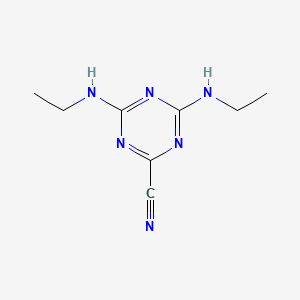
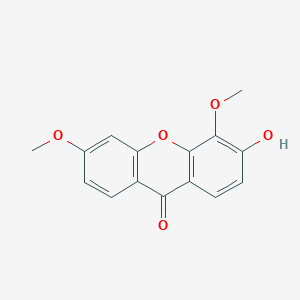
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
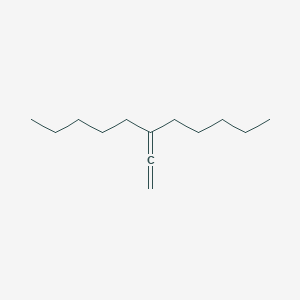
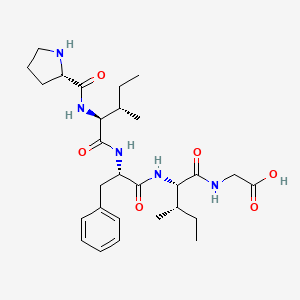

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
